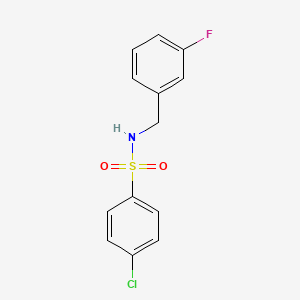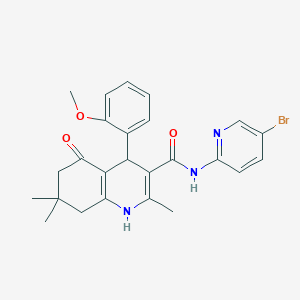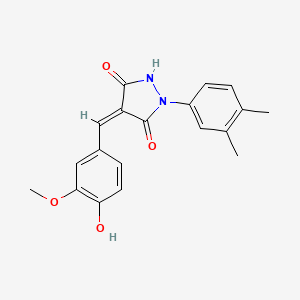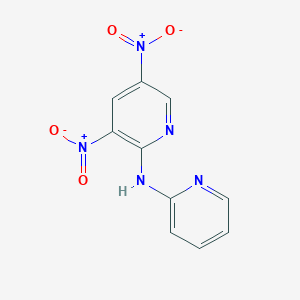
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as Sunitinib, is a small molecule drug that has been approved by the FDA for the treatment of various types of cancer, including gastrointestinal stromal tumor, renal cell carcinoma, and pancreatic neuroendocrine tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptors involved in tumor growth and angiogenesis.
作用机制
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in tumor cells. It has also been shown to inhibit angiogenesis by reducing the formation of new blood vessels in tumors.
实验室实验的优点和局限性
One advantage of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide is its ability to target multiple receptors involved in tumor growth and angiogenesis, making it a promising drug for the treatment of various types of cancer. However, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has limitations in terms of its toxicity and potential side effects, which can limit its use in certain patient populations.
未来方向
There are several future directions for the research and development of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of focus is the identification of biomarkers that can predict patient response to the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in treating cancer. Additionally, there is ongoing research into the potential use of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in other disease areas, such as autoimmune disorders and cardiovascular disease.
合成方法
The synthesis of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide involves several steps, including the reaction of 4-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-1-piperidinesulfonamide to form the desired product.
科学研究应用
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. It has been shown to inhibit the growth of tumor cells by targeting multiple receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
属性
IUPAC Name |
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-10-14(22-4)7-8-15(12)16(19)13-6-5-9-18(11-13)23(20,21)17(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVPVSVDCSGPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)

![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)

![(2R*,6S*)-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5174661.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)
![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)

![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)